6‑CF₃ Substitution Elevates LogP by ~1.3 Units versus Parent Pipecolic Acid
The computed XLogP3 value for 6‑(trifluoromethyl)piperidine‑2‑carboxylic acid is −0.8 [1], while the parent pipecolic acid (piperidine‑2‑carboxylic acid) has a computed XLogP3 of −2.1 [2]. The CF₃ group therefore increases logP by approximately 1.3 log units, indicating substantially higher lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | −0.8 |
| Comparator Or Baseline | Pipecolic acid: −2.1 |
| Quantified Difference | Δ = +1.3 log units |
| Conditions | Computed values (PubChem XLogP3 algorithm, v3.0) |
Why This Matters
Higher logP predicts improved passive membrane permeability and potential for blood–brain barrier penetration, critical for CNS drug candidates.
- [1] PubChem CID 24950986: rac-(2R,6S)-6-(trifluoromethyl)piperidine-2-carboxylic acid. XLogP3 −0.8. National Center for Biotechnology Information. View Source
- [2] PubChem CID 849: Pipecolic acid. XLogP3 −2.1. National Center for Biotechnology Information. View Source
